molecular formula C27H27BrN4O4 B2730245 N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide CAS No. 850903-88-7

N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide

Cat. No.: B2730245
CAS No.: 850903-88-7
M. Wt: 551.441
InChI Key: RVJLYEBNSKSYFO-UHFFFAOYSA-N
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Description

N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide involves multiple steps. One common method includes the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The general synthetic route can be summarized as follows:

Chemical Reactions Analysis

N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antibacterial, antifungal, and anticancer effects .

Comparison with Similar Compounds

N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide can be compared with other triazole derivatives, such as:

Properties

IUPAC Name

N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27BrN4O4/c1-4-34-24-15-19(16-25(35-5-2)26(24)36-6-3)27(33)30-21-11-13-22(14-12-21)32-23(17-29-31-32)18-7-9-20(28)10-8-18/h7-17H,4-6H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJLYEBNSKSYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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